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molecular formula C7H10ClNO B8239177 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride

4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride

Cat. No. B8239177
M. Wt: 159.61 g/mol
InChI Key: SWCBWUASYOSADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998433

Procedure details

To a solution of 5.324 g (23.85 mmol) of 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine in 100 ml of methanol, 5 ml of concentrated hydrochloric acid was added, followed by stirring at room temperature for 1 hour. The solvent was distilled off under reduced pressure to yield the desired product.
Quantity
5.324 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2[CH:14]=[CH:15][O:16][C:10]=2[CH2:9]1)=O)(C)(C)C.[ClH:17]>CO>[ClH:17].[O:16]1[C:10]2[CH2:9][NH:8][CH2:13][CH2:12][C:11]=2[CH:14]=[CH:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
5.324 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)C=CO2
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.O1C=CC2=C1CNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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